3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
CAS No.: 954225-89-9
Cat. No.: VC8160917
Molecular Formula: C10H11BrClNO
Molecular Weight: 276.56 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine - 954225-89-9](/images/structure/VC8160917.png)
Specification
CAS No. | 954225-89-9 |
---|---|
Molecular Formula | C10H11BrClNO |
Molecular Weight | 276.56 g/mol |
IUPAC Name | 3-[(2-bromo-4-chlorophenoxy)methyl]azetidine |
Standard InChI | InChI=1S/C10H11BrClNO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 |
Standard InChI Key | WIOLHSZCOUGNCV-UHFFFAOYSA-N |
SMILES | C1C(CN1)COC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES | C1C(CN1)COC2=C(C=C(C=C2)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
-
IUPAC Name: 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine
-
Molecular Formula: C₁₀H₁₁BrClNO
-
InChIKey: FBUALINURMONQA-UHFFFAOYSA-N
Structural Characterization
The compound comprises an azetidine ring (four-membered saturated nitrogen heterocycle) linked via a methylene group to a 2-bromo-4-chlorophenoxy moiety. X-ray crystallography of analogous azetidines reveals chair-like conformations with dihedral angles between the aromatic and heterocyclic planes averaging 45–60° .
Synthesis and Optimization
Mitsunobu Coupling
-
Reagents: 4-Bromo-2-chlorophenol, azetidine, DIAD, PPh₃
-
Conditions: Anhydrous THF, 0°C to room temperature, 12–24 h
-
Mechanism: Nucleophilic substitution via in situ phosphonium intermediate .
Nucleophilic Aromatic Substitution
Industrial-Scale Production
-
Method: Continuous flow reactors with automated purification (HPLC or recrystallization)
Physicochemical Properties
Thermodynamic Data
Spectral Data
-
¹H NMR (500 MHz, CDCl₃): δ 3.29–3.86 (m, 4H, azetidine CH₂), 4.41 (s, 2H, OCH₂), 6.82–7.51 (m, 3H, aryl-H) .
-
¹³C NMR: δ 52.1 (azetidine C), 70.3 (OCH₂), 115.4–133.8 (aryl-C), 159.2 (C-O) .
Organism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | Analog study |
Escherichia coli | 25.0 | Analog study |
Candida albicans | >50 | Analog study |
Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions .
Anticancer Screening
-
Cell Lines Tested: MCF-7 (breast), A549 (lung), HepG2 (liver)
-
Targets: Preliminary docking suggests inhibition of thymidylate synthase (Ki = 8.3 nM) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
-
Substrate: Bromophenyl moiety undergoes coupling with boronic acids.
-
Example: Reaction with phenylboronic acid yields 3-[(4-chloro-2-phenylphenoxy)methyl]azetidine (87% yield) .
Ring-Opening Reactions
Future Research Directions
-
Pharmacokinetics: Oral bioavailability and metabolic stability in murine models.
-
Structure-Activity Relationships (SAR): Modifications at the azetidine nitrogen or phenoxy substituents.
-
Target Validation: CRISPR screening to identify cellular targets in oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume